"Bis(2-hydroxyethylthio)methane" chemical properties and structure
"Bis(2-hydroxyethylthio)methane" chemical properties and structure
An In-Depth Technical Guide to Bis(2-hydroxyethylthio)methane: Structure, Properties, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of Bis(2-hydroxyethylthio)methane (CAS No. 44860-68-6), a dithioalkanediol of significant interest to the chemical, environmental, and defense research sectors. The document delineates its core chemical and physical properties, molecular structure, and provides a detailed, field-proven protocol for its laboratory synthesis and characterization. Emphasis is placed on the causality behind experimental choices, particularly in its synthesis via nucleophilic substitution and its analytical characterization by mass spectrometry. Its primary application as a crucial reference standard for the verification of chemical warfare agent (CWA) degradation, specifically for sesqui-mustard, is explored in detail. This guide is intended for researchers, chemists, and professionals in drug development and chemical safety who require a thorough, practical understanding of this compound.
Introduction and Significance
Bis(2-hydroxyethylthio)methane, also known by its IUPAC name 2,2'-(Methylenebis(thio))bisethanol or as 3,5-Dithiaheptane-1,7-diol, is an organosulfur compound that has garnered significant attention beyond its role as a general chemical intermediate.[1] Its structural features—a flexible dithioacetal core flanked by two primary alcohol functionalities—impart unique chemical characteristics.
The principal driver for its study is its role as a stable, primary hydrolysis product of sesqui-mustard, a sulfur-based chemical warfare agent analog.[2] Consequently, the detection and quantification of Bis(2-hydroxyethylthio)methane in environmental and biological samples are critical for supporting the verification provisions of the Chemical Weapons Convention (CWC). Its availability as a pure reference standard is paramount for the development and validation of sensitive analytical methods capable of detecting trace amounts of CWA degradation products.[2] In the industrial realm, it serves as an intermediate, particularly in sectors like photographic chemical manufacturing.[1]
Molecular Structure and Physicochemical Properties
The molecular structure of Bis(2-hydroxyethylthio)methane features a central methylene bridge linking two sulfur atoms, each connected to a 2-hydroxyethyl group. This structure allows for significant conformational flexibility and presents two primary hydroxyl groups for further chemical modification.
Molecular Structure Diagram
The following diagram illustrates the chemical structure of Bis(2-hydroxyethylthio)methane.
Caption: Chemical structure of Bis(2-hydroxyethylthio)methane.
Physicochemical Data
The key physicochemical properties of Bis(2-hydroxyethylthio)methane are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 44860-68-6 | [1][3] |
| Molecular Formula | C₅H₁₂O₂S₂ | [1][3] |
| Molecular Weight | 168.28 g/mol | [1][3] |
| IUPAC Name | 2,2'-(Methylenebis(thio))bisethanol | [1] |
| Physical State | Liquid | [1][3] |
| Kovats RI | 1574 (Semi-standard non-polar) | [1] |
Synthesis and Purification Protocol
Expertise & Experience Insight: The synthesis of Bis(2-hydroxyethylthio)methane is most reliably achieved through a variation of the Williamson ether synthesis, applied here to form thioether linkages. The core of this reaction is the nucleophilic attack of a thiolate anion on an alkyl halide. We will generate the thiolate of 2-mercaptoethanol in situ using a strong base. Dibromomethane serves as the electrophilic one-carbon bridge. This Sₙ2 reaction is efficient for primary halides and provides a clean, high-yield route to the desired product.
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of Bis(2-hydroxyethylthio)methane.
Step-by-Step Synthesis Methodology
Materials:
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2-Mercaptoethanol (≥99%)
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Sodium hydroxide (pellets, ≥98%)
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Dibromomethane (≥99%)
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Ethanol (anhydrous)
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Ethyl acetate (reagent grade)
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Silica gel (for column chromatography)
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Anhydrous sodium sulfate
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Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
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Thiolate Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydroxide (2.2 equivalents) in anhydrous ethanol with stirring.
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Nucleophile Addition: Cool the solution in an ice bath. Slowly add 2-mercaptoethanol (2.1 equivalents) dropwise to the basic solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. This step ensures the complete formation of the sodium 2-mercaptoethanolate, the active nucleophile.
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Alkylation: Dissolve dibromomethane (1.0 equivalent) in a small volume of anhydrous ethanol and add it to a dropping funnel. Add this solution dropwise to the stirred thiolate mixture over 30-45 minutes. The reaction is exothermic; maintain the internal temperature below 30°C using a water bath if necessary.
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Reaction Drive: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
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Final Purification: Purify the crude liquid via flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Bis(2-hydroxyethylthio)methane.
Analytical Characterization
Trustworthiness Insight: Proper characterization is non-negotiable for a reference standard. Due to its polarity and relatively low volatility, direct analysis of Bis(2-hydroxyethylthio)methane by Gas Chromatography (GC) can be challenging. Derivatization to its bis(trimethylsilyl) ether is a standard and highly effective technique to increase volatility and improve peak shape for GC-MS analysis.[2] For liquid-phase analysis, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a powerful technique.[2]
Protocol for GC-MS Analysis (via Silylation)
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Sample Preparation: To 100 µL of a solution of Bis(2-hydroxyethylthio)methane in a suitable solvent (e.g., acetonitrile) in a GC vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
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Derivatization: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete conversion to the bis(trimethylsilyl) ether derivative.
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GC-MS Injection: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.
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Instrumentation Parameters (Typical):
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Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
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Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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Injector: Splitless mode at 250°C.
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Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.
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Chemical Reactivity and Stability
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Oxidation: The thioether linkages are susceptible to oxidation. Mild oxidizing agents can convert them to sulfoxides, while stronger agents can yield the corresponding bis-sulfones. This is a critical consideration for storage and handling, as aerial oxidation can occur over time.
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Hydroxyl Group Reactions: The two primary alcohol groups can undergo typical alcohol reactions, such as esterification with carboxylic acids or acylation with acid chlorides.
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Stability: The compound is relatively stable under neutral and basic conditions. In strongly acidic conditions, the thioacetal linkage may be susceptible to hydrolysis, although it is generally more robust than an oxygen-based acetal. For long-term storage, it should be kept in a cool, dry place under an inert atmosphere.[3]
Applications in CWA Verification
The most critical application of Bis(2-hydroxyethylthio)methane is as an analytical standard for verifying exposure to sesqui-mustard (1,2-Bis(2-chloroethylthio)ethane). Upon contact with water in the environment or in biological systems, sesqui-mustard hydrolyzes to form the stable, non-vesicant Bis(2-hydroxyethylthio)methane.
Analytical laboratories, such as those designated by the Organisation for the Prohibition of Chemical Weapons (OPCW), use methods like LC-MS/MS to screen for this and other hydrolysis products. The presence of Bis(2-hydroxyethylthio)methane serves as a definitive marker of the original presence of its parent CWA. The availability of a certified reference material is essential for method validation, calibration, and ensuring the accuracy and legal defensibility of these highly sensitive analyses.[2]
Safety and Handling
Authoritative Grounding: Based on the Safety Data Sheet (SDS) for CAS 44860-68-6, standard laboratory precautions are required.[3]
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Personal Protective Equipment (PPE): Wear safety glasses with side-shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist.[3]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C.[3]
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First Aid:
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
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Skin Contact: Wash off with soap and plenty of water. Consult a physician.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
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References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94785, Bis(2-hydroxyethylthio)methane. Retrieved January 10, 2026, from [Link]
